![molecular formula C16H24N2 B12841621 (1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12841621.png)
(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[221]heptan-2-amine is a complex organic compound known for its unique bicyclic structure This compound is characterized by its three-dimensional configuration, which includes a bicyclo[221]heptane core with a pyridin-2-ylmethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the pyridin-2-ylmethyl group: This step involves the alkylation of the bicyclic core with a pyridin-2-ylmethyl halide under basic conditions.
Amine functionalization:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridin-2-ylmethyl group, potentially converting it to a piperidine derivative.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the pyridin-2-ylmethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets. The pyridin-2-ylmethyl group is known to engage in π-π interactions with aromatic residues in proteins, while the bicyclic core provides structural rigidity. This compound may modulate the activity of enzymes or receptors by binding to their active sites, thereby influencing biochemical pathways.
Comparación Con Compuestos Similares
(1R,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine: Lacks the pyridin-2-ylmethyl group, resulting in different chemical properties and reactivity.
(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-3-ylmethyl)bicyclo[2.2.1]heptan-2-amine: Similar structure but with the pyridinyl group at a different position, affecting its binding affinity and biological activity.
Uniqueness: The presence of the pyridin-2-ylmethyl group in (1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine imparts unique electronic and steric properties, making it distinct from other similar compounds. This structural feature enhances its potential for specific interactions with biological targets, thereby broadening its applicability in medicinal chemistry and drug design.
Propiedades
Fórmula molecular |
C16H24N2 |
|---|---|
Peso molecular |
244.37 g/mol |
Nombre IUPAC |
(1R,2R,4R)-1,7,7-trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C16H24N2/c1-15(2)12-7-8-16(15,3)14(10-12)18-11-13-6-4-5-9-17-13/h4-6,9,12,14,18H,7-8,10-11H2,1-3H3/t12-,14-,16+/m1/s1 |
Clave InChI |
GWIRNARPJMQEML-XPKDYRNWSA-N |
SMILES isomérico |
C[C@@]12CC[C@@H](C1(C)C)C[C@H]2NCC3=CC=CC=N3 |
SMILES canónico |
CC1(C2CCC1(C(C2)NCC3=CC=CC=N3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12841568.png)
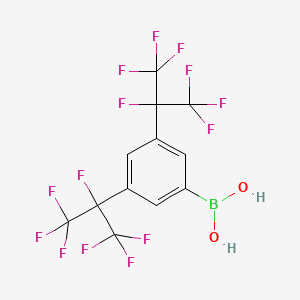

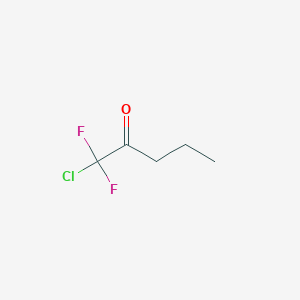
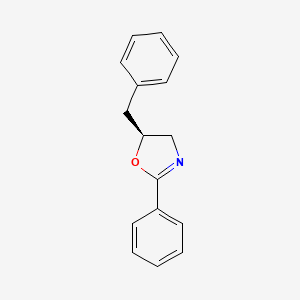
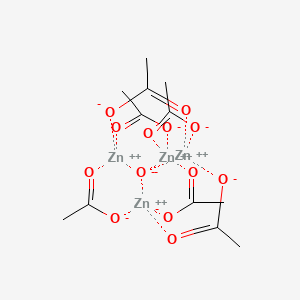
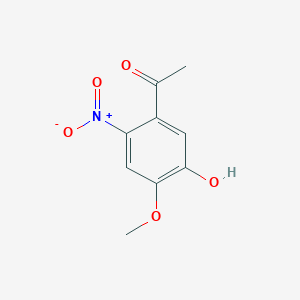
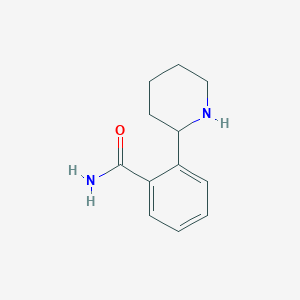
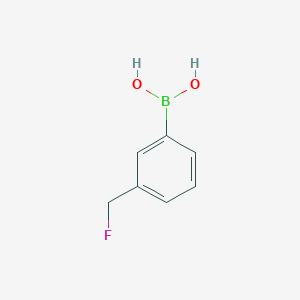



![[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12841620.png)
